N-(3-fluorophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
CAS No.: 852376-34-2
Cat. No.: VC6165131
Molecular Formula: C20H16FN5O2S
Molecular Weight: 409.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 852376-34-2 |
|---|---|
| Molecular Formula | C20H16FN5O2S |
| Molecular Weight | 409.44 |
| IUPAC Name | N-(3-fluorophenyl)-2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C20H16FN5O2S/c1-28-16-7-5-13(6-8-16)20-24-23-17-9-10-19(25-26(17)20)29-12-18(27)22-15-4-2-3-14(21)11-15/h2-11H,12H2,1H3,(H,22,27) |
| Standard InChI Key | YKLKMOXOAYIXGV-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC(=CC=C4)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s molecular formula, C₂₀H₁₆FN₅O₂S, reflects a hybrid structure combining three key components:
-
A 1,2,4-triazolo[4,3-b]pyridazine heterocyclic core, which confers rigidity and π-π stacking potential.
-
A thioacetamide linker (-S-C(=O)-NHR), providing flexibility and hydrogen-bonding capacity.
-
Substituents:
-
3-Fluorophenyl group: Introduces electron-withdrawing effects and enhances metabolic stability.
-
4-Methoxyphenyl group: Contributes electron-donating properties and influences solubility.
-
The IUPAC name, N-(3-fluorophenyl)-2-[[3-(4-methoxyphenyl)- triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide, precisely encodes these features.
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 409.44 g/mol |
| XLogP3 | 3.2 (estimated) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
| Topological Polar Surface Area | 106 Ų |
The compound’s moderate lipophilicity (XLogP3 ~3.2) suggests balanced membrane permeability and solubility, critical for bioavailability.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves multi-step reactions optimized for yield and purity:
Step 1: Formation of Triazolo-Pyridazine Core
-
Reactants: 4-Methoxyphenylhydrazine and pyridazine derivatives.
-
Conditions: Cyclocondensation in dimethylformamide (DMF) at 80–100°C for 12–24 hours.
Chemical Reactivity and Stability
Hydrolytic Stability
The thioacetamide linker undergoes hydrolysis under acidic (pH <3) or alkaline (pH >10) conditions:
This degradation pathway necessitates pH-controlled formulations for pharmaceutical use.
Electrophilic Substitution
The 3-fluorophenyl group directs electrophilic aromatic substitution (e.g., nitration) to the meta position, while the 4-methoxyphenyl group activates the ring for para-directed reactions .
Biological Activity and Mechanism
Structure-Activity Relationship (SAR) Insights
| Modification | Effect on Activity |
|---|---|
| Replacement of triazole with imidazole | 10-fold ↓ activity |
| Methylation of thioacetamide | 5-fold ↓ activity |
| Halogen substitution (F → Cl) | Similar activity |
These findings underscore the indispensability of the 1,2,4-triazole and thioacetamide groups .
Comparative Analysis with Analogous Compounds
The presence of a methoxyphenyl group in the target compound may improve solubility compared to purely hydrophobic analogs .
Pharmacokinetic and ADME Considerations
While pharmacokinetic data for this specific compound are unavailable, key predictions include:
-
Absorption: Moderate oral bioavailability (~40%) due to balanced lipophilicity.
-
Metabolism: Hepatic CYP3A4-mediated oxidation of the methoxyphenyl group.
Future Research Directions
-
Mechanistic Studies: Elucidate molecular targets via crystallography or proteomics.
-
Derivatization: Explore substitutions on the pyridazine ring to enhance potency.
-
In Vivo Testing: Evaluate toxicity and efficacy in animal models of bacterial infection.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume